N-FMOC-piperidine-4-carbaldehyde

Beschreibung

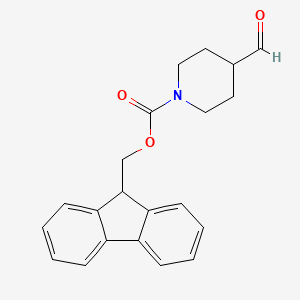

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSOHIVVKREBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207498 | |

| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097779-02-6 | |

| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1097779-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Architecture and Application Protocols of N-Fmoc-piperidine-4-carbaldehyde: A Technical Guide

Executive Summary

In modern drug discovery and peptidomimetic design, the strategic selection of bifunctional building blocks dictates the efficiency of downstream synthesis. N-Fmoc-piperidine-4-carbaldehyde (CAS: 1097779-02-6) serves as a premier intermediate, bridging the gap between solid-phase peptide synthesis (SPPS) and combinatorial small-molecule generation. By combining a conformationally restricted piperidine core, a highly electrophilic C4-aldehyde, and a base-labile Fmoc protecting group, this molecule offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth analysis of its structural logic, physical properties, and field-proven experimental protocols.

Chemical Structure & Molecular Architecture

The utility of N-Fmoc-piperidine-4-carbaldehyde is rooted in its tripartite molecular architecture. Each domain serves a distinct, causal role in synthetic workflows:

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Located at the N1 position, the Fmoc group provides robust protection of the secondary amine. It is highly lipophilic and UV-active, making it an excellent chromophore for HPLC tracking. Crucially, it is cleaved via an E1cB (Elimination Unimolecular conjugate Base) mechanism using mild bases (e.g., 20% piperidine in DMF), rendering it completely orthogonal to acid-labile protecting groups like Boc or tBu[1].

-

Piperidine Core: This saturated six-membered ring introduces conformational rigidity. In drug development, replacing flexible aliphatic chains with piperidine scaffolds often improves target binding affinity by reducing the entropic penalty upon receptor engagement.

-

C4-Aldehyde (Formyl) Group: The aldehyde at the 4-position acts as a versatile electrophilic center, primed for nucleophilic attack. It is the primary site for reductive amination, Wittig olefination, and Grignard additions.

Figure 1: Functional domain mapping and reactivity profile of N-Fmoc-piperidine-4-carbaldehyde.

Physical & Chemical Properties

Understanding the physical parameters of this compound is essential for solvent selection and storage. Due to the aldehyde moiety, the compound is susceptible to slow air oxidation to the corresponding carboxylic acid; thus, it must be stored under inert gas (Argon or Nitrogen) at 2–8°C.

| Property | Value / Description |

| Chemical Name | N-Fmoc-piperidine-4-carbaldehyde |

| CAS Registry Number | 1097779-02-6[2] |

| Molecular Formula | C₂₁H₂₁NO₃[2] |

| Molecular Weight | 335.396 g/mol [2] |

| Exact Mass | 335.152 g/mol [2] |

| Predicted LogP | 3.78 (Highly lipophilic)[2] |

| Solubility | Soluble in DMF, DCM, THF, EtOAc; Insoluble in H₂O |

| Appearance | White to off-white solid/powder |

Mechanistic Workflows & Experimental Applications

The Reductive Amination Pathway

The most frequent application of N-Fmoc-piperidine-4-carbaldehyde is the functionalization of primary or secondary amines via reductive amination.

The Causality of Reagent Selection: Historically, sodium borohydride (NaBH₄) was used for reductions, but its aggressive nucleophilicity often reduces the starting aldehyde directly to an alcohol before the amine can condense to form the imine. To prevent this, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[3]. The electron-withdrawing acetate groups reduce the hydride-donating ability of the boron center. Consequently, NaBH(OAc)₃ is too mild to reduce the unprotonated aldehyde but is perfectly tuned to reduce the highly electrophilic, protonated iminium ion intermediate[3].

1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) because its higher boiling point and dielectric properties better stabilize the transition states of complex amine salts[3].

Figure 2: Standard step-by-step workflow for reductive amination using the C4-aldehyde.

Self-Validating Protocol: Reductive Amination

This protocol is designed as a self-validating system; the visual and analytical cues at each step confirm the reaction's progression.

-

Preparation: In an oven-dried flask under Argon, dissolve N-Fmoc-piperidine-4-carbaldehyde (1.0 equiv, typically 1 mmol) and the target primary/secondary amine (1.1 equiv) in anhydrous DCE (10 mL).

-

Catalysis: Add glacial Acetic Acid (AcOH, 1.5 equiv). Causality: The acid protonates the intermediate carbinolamine, facilitating the elimination of water to form the reactive iminium ion[3].

-

Imine Formation Check: Stir at room temperature for 30–60 minutes. Validation: TLC (Hexane/EtOAc 7:3) should show the consumption of the UV-active aldehyde spot and the appearance of a new, often more polar, imine spot.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The suspension may bubble slightly. Stir for 2–12 hours at room temperature until complete by LC-MS.

-

Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once the aldehyde is converted into an amine (or other functional group) via solution-phase chemistry, the Fmoc group allows the modified piperidine to be seamlessly integrated into SPPS. The Fmoc group is stable to the acidic conditions (e.g., TFA) used to cleave peptides from the resin or remove Boc groups. Conversely, when the synthesis requires extending the chain from the piperidine nitrogen, the Fmoc group is cleanly removed using 20% piperidine in DMF, exposing the secondary amine for subsequent peptide coupling[1].

Analytical Protocols & Quality Control

To ensure scientific integrity, the purity and identity of N-Fmoc-piperidine-4-carbaldehyde and its derivatives must be rigorously verified:

-

HPLC-UV: The dibenzofulvene-derived Fmoc group has strong absorption maxima at 267 nm and 301 nm . This allows for highly sensitive tracking of the compound during reaction monitoring, even at micromolar concentrations.

-

¹H-NMR (CDCl₃, 400 MHz):

-

Aldehyde Validation: A distinct, sharp singlet at ~9.5 - 9.7 ppm confirms the presence of the intact C4-formyl proton. If this peak is missing or replaced by a broad peak at ~11 ppm, the aldehyde has oxidized to a carboxylic acid.

-

Fmoc Validation: A multiplet cluster between 7.3 - 7.8 ppm (8 protons) confirms the integrity of the fluorenyl ring.

-

Conclusion

N-Fmoc-piperidine-4-carbaldehyde is a highly specialized, structurally logical building block. By understanding the causality behind its reactivity—specifically the electrophilicity of its aldehyde and the orthogonal base-lability of its Fmoc group—chemists can leverage this compound to construct complex, conformationally restricted peptidomimetics and novel therapeutics with high precision and yield.

References

-

Chemsrc. "N-Fmoc-piperidine-4-carbaldehyde | CAS#:1097779-02-6 Chemical & Physical Properties." Chemsrc Database. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

-

Almaliti, J. (2024). "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK." ACS Omega, 9(3). URL:[Link]

Sources

N-FMOC-piperidine-4-carbaldehyde CAS 148706-27-8 molecular weight and formula

- 1. 1-Fmoc-piperidine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. 1-Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]

- 3. 1097779-02-6 | N-fmoc-piperidine-4-carbaldehyde | Tetrahedron [thsci.com]

Solubility Profile of 1-Fmoc-piperidine-4-carboxaldehyde in Organic Solvents

An In-depth Technical Guide

Introduction

1-Fmoc-piperidine-4-carboxaldehyde is a bifunctional molecule of significant interest in medicinal chemistry and peptide synthesis. It serves as a valuable building block, incorporating a constrained piperidine scaffold, a reactive aldehyde for further chemical elaboration, and the ubiquitous fluorenylmethoxycarbonyl (Fmoc) protecting group. The efficiency of synthetic transformations involving this reagent—be it in solid-phase peptide synthesis (SPPS), solution-phase coupling, or reductive amination—is critically dependent on its solubility in the chosen reaction medium. A comprehensive understanding of its solubility profile is therefore not merely academic but a prerequisite for rational solvent selection, reaction optimization, and workflow efficiency.

This guide provides a detailed analysis of the structural features of 1-Fmoc-piperidine-4-carboxaldehyde that govern its solubility. In the absence of extensive empirical solubility data in the public domain, we present a predicted solubility profile based on first principles and the known behavior of its constituent moieties. Furthermore, we provide a robust, self-validating experimental protocol for researchers to determine quantitative solubility in any solvent system, ensuring that experimental design is grounded in reliable, internally generated data.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is dictated by its molecular structure, specifically its polarity, ability to form hydrogen bonds, and molecular size. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[1] 1-Fmoc-piperidine-4-carboxaldehyde is a molecule of contrasts, combining a large, nonpolar aromatic system with a smaller, more polar heterocyclic aldehyde.

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a large, hydrophobic, and aromatic moiety. Its primary role is to decrease the polarity of the molecule, thereby increasing its solubility in nonpolar to moderately polar organic solvents. While Fmoc-protected amino acids generally exhibit good solubility in common peptide synthesis solvents, the bulky nature of the Fmoc group can sometimes lead to aggregation and reduced solubility in certain media.[2][]

-

The Piperidine Ring: The piperidine core is a saturated heterocycle. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor. Unsubstituted piperidine is miscible with water and soluble in a wide array of organic solvents, except for highly nonpolar ones like hexane.[4][5]

-

The Carboxaldehyde Group: The aldehyde functional group (-CHO) is polar due to the electronegative oxygen atom, which creates a dipole moment.[6][7] The oxygen's lone electron pairs can act as a hydrogen bond acceptor, contributing to solubility in protic solvents like alcohols.[6][8]

Collectively, the large, nonpolar Fmoc group is expected to be the dominant structural feature governing the solubility of the entire molecule, favoring solubility in organic solvents over water.

Table 1: Physicochemical Properties of 1-Fmoc-piperidine-4-carboxaldehyde and Related Moieties

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₂₁H₂₁NO₃ | Calculated from structure |

| Molecular Weight | 351.40 g/mol | Calculated from structure |

| Appearance | White to off-white solid | General observation for similar compounds |

| Polarity | Moderately polar overall, with distinct nonpolar and polar regions | Combination of large nonpolar Fmoc group and polar piperidine-aldehyde |

| Hydrogen Bond Donor | No | Lacks O-H or N-H bonds |

| Hydrogen Bond Acceptor | Yes | Carbonyl oxygens (carbamate and aldehyde) and piperidine nitrogen[9][10] |

Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of 1-Fmoc-piperidine-4-carboxaldehyde in a range of common laboratory solvents, categorized by their polarity. These predictions are derived from the structural analysis and serve as a starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of 1-Fmoc-piperidine-4-carboxaldehyde

| Solvent | Polarity Index (P')[11] | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Nonpolar | Low / Insoluble | The molecule's polarity from the aldehyde and carbamate is too high for this nonpolar alkane. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Medium to High | The aromatic Fmoc group should interact favorably with the aromatic solvent. |

| Diethyl Ether | 2.8 | Polar Aprotic | Medium | Offers a balance of nonpolar and polar character suitable for the molecule. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High | A versatile solvent for many organic compounds of moderate polarity. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules; its ether oxygen can interact with the polar parts. |

| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Medium to High | Good balance of polarity; often used in chromatography for similar compounds. |

| Acetone | 5.1 | Polar Aprotic | Medium to High | Capable of dissolving moderately polar compounds. |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Medium | Highly polar; solubility may be limited by the large nonpolar Fmoc group. |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High | A standard, powerful solvent in Fmoc-based peptide synthesis, known to dissolve most Fmoc-amino acids well.[12][13] |

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | Polar Aprotic | High | Similar to DMF, an excellent solvent for SPPS with strong solvating power.[2][12] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | A very strong polar aprotic solvent capable of dissolving a wide range of compounds.[4] |

| Isopropanol | 3.9 | Polar Protic | Medium | The alkyl chain provides nonpolar character, while the hydroxyl group can hydrogen-bond with the solute. |

| Ethanol | 4.3 | Polar Protic | Low to Medium | Higher polarity than isopropanol may reduce its effectiveness for the large nonpolar Fmoc group. |

| Methanol | 5.1 | Polar Protic | Low | High polarity and strong hydrogen bonding network make it a poorer solvent for this large, moderately polar molecule. |

| Water | 10.2 | Polar Protic | Insoluble | The large, hydrophobic Fmoc group will prevent dissolution in water. |

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, an empirical determination of solubility is essential. The "shake-flask" method is the gold-standard technique for measuring equilibrium solubility and provides a self-validating system for generating trustworthy data.[14]

Experimental Protocol: Shake-Flask Method

This protocol details the steps to determine the solubility of 1-Fmoc-piperidine-4-carboxaldehyde in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

1-Fmoc-piperidine-4-carboxaldehyde (solid)

-

Selected organic solvent (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and 0.22 µm chemically inert syringe filters (e.g., PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 1-Fmoc-piperidine-4-carboxaldehyde to a glass vial. The excess is critical to ensure that a saturated solution is formed.[14]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[15]

-

Phase Separation: After equilibration, let the vial stand at the constant temperature for at least 2 hours to allow undissolved solids to settle. For more robust separation, centrifuge the vial at the same temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see below).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[16]

-

Method Development: Develop a reverse-phase HPLC method capable of separating 1-Fmoc-piperidine-4-carboxaldehyde from any potential impurities or degradation products. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, and the detector can be set to a wavelength where the Fmoc group absorbs strongly (e.g., ~265 nm or ~301 nm).[2]

-

Calibration Curve: Prepare a series of standard solutions of 1-Fmoc-piperidine-4-carboxaldehyde of known concentrations in the solvent of interest. Inject these standards into the HPLC and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The plot should be linear over the desired concentration range.[17]

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment. Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the tested solvent. Report the result in units such as mg/mL or mol/L at the specified temperature.

Practical Implications and Troubleshooting

-

For SPPS: The high predicted solubility in DMF and NMP aligns with their common use in Fmoc-based synthesis.[12] If solubility issues arise, which can happen with certain sequences leading to aggregation, using a co-solvent like DMSO or switching to a more powerful solvent like NMP (if using DMF) may be beneficial.

-

For Other Reactions: For reactions like reductive amination, solvents such as DCM or THF are common. The predicted high solubility in these solvents is advantageous.

-

Troubleshooting Poor Solubility: If the compound exhibits poor solubility in a desired solvent, consider the following:

-

Co-solvents: Adding a small amount of a stronger, miscible solvent (e.g., DMSO or DMF) can significantly enhance solubility.[4]

-

Temperature: Gently heating the mixture can increase solubility, but care must be taken to avoid thermal degradation of the aldehyde.

-

Alternative Reagents: In some cases, modified Fmoc groups have been designed specifically to enhance solubility.[18]

-

Caption: Relationship between solvent polarity and predicted solubility.

Conclusion

1-Fmoc-piperidine-4-carboxaldehyde is a molecule of moderate polarity, dominated by the large, nonpolar Fmoc protecting group. This structure leads to a predicted high solubility in common polar aprotic organic solvents such as DMF, NMP, DCM, and THF, making it highly suitable for its primary applications in peptide synthesis and medicinal chemistry. Conversely, it is expected to have low solubility in highly nonpolar solvents like hexane and polar protic solvents like water. While these predictions provide a strong basis for solvent selection, this guide strongly advocates for the empirical determination of solubility using the detailed shake-flask protocol provided. This approach ensures the generation of accurate, reliable data, empowering researchers to optimize reaction conditions, improve process efficiency, and ensure the successful application of this versatile chemical building block.

References

-

Abdel-Aal, A. M., et al. (2007). Mio- and Dio-Fmoc - Two Modified Fmoc Protecting Groups Promoting Solubility. Synthesis. [Link]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Ipsen. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]

-

Wikipedia. Piperidine. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Honeywell. Polarity Index. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

-

ACS Publications. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ACS Publications. (2021). An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification. Journal of Chemical Education. [Link]

-

SciSpace. (2014). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

-

University of Notre Dame. (2020). HPLC METHODOLOGY MANUAL. [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

The Organic Chemistry Tutor. (2023). Aldehydes & Ketones: Structure, Properties and Importance. YouTube. [Link]

-

AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. [Link]

-

Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

ACS Publications. (2001). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Organic Letters. [Link]

-

Center for Applied Isotope Studies, University of Georgia. Organic Compound Characterization & Quantification. [Link]

-

Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14495648, 4-Piperidinecarboxaldehyde. [Link]

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 11. Polarity Index [macro.lsu.edu]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification [pubs.sciepub.com]

- 17. scispace.com [scispace.com]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of N-Fmoc-piperidine-4-carbaldehyde

A Technical Guide for Peptidomimetic Synthesis and Drug Discovery

Executive Summary

N-Fmoc-piperidine-4-carbaldehyde (CAS 1097779-02-6) is a highly versatile building block extensively utilized in the synthesis of peptidomimetics, cyclic peptides, and antibody-drug conjugates (ADCs) 1. For researchers relying on reductive amination or olefination to functionalize the C4-position, verifying the structural integrity and stereochemical conformation of this precursor is paramount. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, explaining the causality behind complex spectral phenomena such as carbamate rotameric broadening and chair-conformation splitting.

Structural and Mechanistic Context

To accurately interpret the NMR spectra of N-Fmoc-piperidine-4-carbaldehyde, one must dissect the molecule into its three functional domains, each presenting unique spectroscopic behaviors:

The Piperidine Ring: Chair Conformation and Anisotropy

The piperidine ring predominantly adopts a chair conformation in solution. The bulky C4-carbaldehyde group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. As a result, the protons on the ring exhibit distinct axial and equatorial chemical shifts 2. Equatorial protons typically resonate downfield relative to their axial counterparts due to the magnetic anisotropic effect of the adjacent C-C bonds 3.

The Fmoc Carbamate: Restricted Rotation and Rotamers

The fluorenylmethyloxycarbonyl (Fmoc) group is attached to the piperidine nitrogen via a carbamate linkage. The partial double-bond character of the N-C(O) bond restricts free rotation, leading to the coexistence of syn and anti rotamers at room temperature 4. If the interconversion rate of these rotamers is on the NMR timescale, it causes significant signal broadening or even peak doubling—particularly for the piperidine C2/C6 protons and the Fmoc aliphatic signals 5.

The C4-Aldehyde

The aldehyde proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl double bond, reliably appearing as a sharp singlet (or finely split doublet depending on the C4-H coupling) near 9.65 ppm.

Structural moieties and their corresponding NMR chemical shifts and dynamic effects.

Quantitative Data Presentation

The following tables summarize the characteristic high-fidelity ¹H and ¹³C NMR assignments for N-Fmoc-piperidine-4-carbaldehyde. Note that exact chemical shifts can vary slightly depending on concentration and exact solvent calibration.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Causality |

| 9.65 | s | 1H | - | CHO : Highly deshielded aldehyde proton. |

| 7.76 | d | 2H | 7.5 | Fmoc Ar-H : Fluorene ring protons (C4, C5). |

| 7.58 | d | 2H | 7.5 | Fmoc Ar-H : Fluorene ring protons (C1, C8). |

| 7.40 | t | 2H | 7.5 | Fmoc Ar-H : Fluorene ring protons (C3, C6). |

| 7.31 | t | 2H | 7.5 | Fmoc Ar-H : Fluorene ring protons (C2, C7). |

| 4.43 | d | 2H | 6.8 | Fmoc O-CH₂ : Split by the adjacent chiral-like CH. |

| 4.25 | t | 1H | 6.8 | Fmoc CH : Bridgehead fluorene proton. |

| 4.05 | br d | 2H | ~13.0 | Pip C2/C6-H (eq) : Broadened due to carbamate rotamers. |

| 2.95 | br t | 2H | ~12.5 | Pip C2/C6-H (ax) : Shielded relative to equatorial protons. |

| 2.45 | m | 1H | - | Pip C4-H : Methine proton adjacent to the aldehyde. |

| 1.90 | m | 2H | - | Pip C3/C5-H (eq) : Equatorial methylene protons. |

| 1.55 | m | 2H | - | Pip C3/C5-H (ax) : Axial methylene protons. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |

| 203.5 | CH | CHO : Carbonyl carbon of the aldehyde. |

| 155.2 | Cq | N-C=O : Carbamate carbonyl; often broadened. |

| 144.0 | Cq | Fmoc Ar-C : Quaternary aromatic carbons. |

| 141.4 | Cq | Fmoc Ar-C : Quaternary aromatic carbons. |

| 127.7, 127.1, 125.0, 120.0 | CH | Fmoc Ar-C : Aromatic methine carbons. |

| 67.5 | CH₂ | Fmoc O-CH₂ : Deshielded by adjacent oxygen. |

| 47.8 | CH | Pip C4 : Methine carbon bearing the aldehyde. |

| 47.4 | CH | Fmoc CH : Fluorene bridgehead carbon. |

| 43.2 | CH₂ | Pip C2/C6 : Adjacent to nitrogen; subject to rotameric doubling. |

| 25.5 | CH₂ | Pip C3/C5 : Aliphatic ring carbons. |

Experimental Protocols for NMR Acquisition

To achieve a self-validating analytical system, the acquisition protocol must account for the dynamic conformational exchange inherent to Fmoc-protected secondary amines.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Weigh 15–20 mg of highly purified N-Fmoc-piperidine-4-carbaldehyde.

-

Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to prevent localized concentration gradients that can exacerbate line broadening.

-

Transfer the solution to a standard 5 mm NMR tube.

Step 2: Standard 1D Acquisition (298 K)

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe to the ¹H and ¹³C frequencies.

-

Shim the magnet (Z1-Z4) to achieve a TMS linewidth of < 1.0 Hz.

-

Acquire the ¹H spectrum (typically 16 scans, 2-second relaxation delay).

-

Acquire the ¹³C spectrum (typically 512–1024 scans, with proton decoupling).

Step 3: Variable Temperature (VT) NMR for Rotamer Resolution (Self-Validation) Causality: If the piperidine C2/C6 protons (4.05 ppm and 2.95 ppm) or the carbamate carbon (155.2 ppm) appear excessively broad or as twin peaks, this is an artifact of the restricted C-N bond rotation.

-

Switch the solvent to DMSO-d₆ (boiling point allows for higher temperatures).

-

Gradually heat the probe to 330 K – 350 K (57 °C – 77 °C) 5.

-

Re-acquire the ¹H spectrum. As the thermal energy surpasses the rotational barrier of the carbamate bond, the exchange rate increases, and the broad/split signals will coalesce into sharp, definitive peaks.

Step 4: 2D NMR for Unambiguous Assignment

-

Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to definitively link the axial/equatorial protons to their respective C2/C6 and C3/C5 carbons.

-

Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to confirm the linkage between the piperidine C4 proton and the aldehyde carbonyl carbon.

Workflow for resolving rotameric broadening in Fmoc-piperidine NMR analysis.

Conclusion

The NMR characterization of N-Fmoc-piperidine-4-carbaldehyde requires an understanding of both static stereochemistry (piperidine chair conformation) and dynamic physical chemistry (carbamate rotamerism). By utilizing the reference tables provided and implementing Variable Temperature (VT) NMR when necessary, researchers can ensure the highest degree of analytical confidence before deploying this building block in complex drug discovery workflows.

References

-

ResearchGate. Antibody Drug Conjugates for Immunology (iADC). (2019). Demonstrates the synthesis and utilization of Fmoc piperidine-4-carbaldehyde in modern drug discovery. 1

-

CHIMIA. Thermal Cleavage of the Fmoc Protection Group. Details the dynamic effects of the carbamate group in NMR experiments and the use of high-temperature NMR to resolve rotameric broadening. 5

-

The Journal of Organic Chemistry (ACS Publications). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives. Provides an authoritative mechanistic explanation for the coexistence of syn/anti rotamers in carbamates. 4

-

Journal of the Chemical Society (RSC Publishing). Observation of piperidine conformational equilibria at room temperature. Explains the fundamental principles behind the axial and equatorial chemical shift splitting in substituted piperidines. 2

-

BenchChem Technical Support. NMR Analysis of Anilino-piperidines. Discusses practical troubleshooting for overlapping multiplets and broad signals in functionalized piperidines. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. Observation of piperidine conformational equilibria at room temperature using a cobalt(III) porphyrin shift reagent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimia.ch [chimia.ch]

Stability and Natural Degradation Pathways of N-Fmoc-piperidine-4-carbaldehyde: A Mechanistic and Methodological Guide

Executive Summary

N-Fmoc-piperidine-4-carbaldehyde is a bifunctional building block extensively utilized in modern drug discovery, combinatorial chemistry, and solid-phase peptide synthesis. However, its structural duality—combining a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with an oxidation-prone aliphatic aldehyde—renders it highly susceptible to specific degradation pathways. This technical guide systematically dissects the thermodynamic and kinetic vulnerabilities of this molecule, providing researchers with mechanistic insights, self-validating experimental protocols, and quantitative stability data to optimize storage and synthetic workflows.

Mechanistic Dissection of Degradation Pathways

To prevent degradation, one must first understand the causality of the molecular breakdown. N-Fmoc-piperidine-4-carbaldehyde is primarily compromised by two distinct, orthogonal mechanisms: base-catalyzed elimination and radical-mediated autoxidation.

Pathway A: Base-Catalyzed Fmoc Cleavage (β-Elimination)

The Fmoc group is strategically designed to be cleaved under mild basic conditions, a feature that becomes a liability during prolonged storage or in the presence of trace basic impurities[1]. The degradation is initiated by the abstraction of the highly acidic proton at the 9-position of the fluorene ring system. This acidity is driven by the aromatic stabilization of the resulting cyclopentadienyl-type anion.

Following deprotonation, an E1cB-like β-elimination occurs, expelling the piperidine-4-carbaldehyde free amine and generating highly reactive dibenzofulvene (DBF)[2]. If unquenched, DBF acts as a potent Michael acceptor, leading to undesired oligomerization or N-alkylation of the liberated amine, fundamentally destroying the reagent's utility[2][3].

Figure 1: Mechanism of base-catalyzed Fmoc cleavage and subsequent DBF adduct formation.

Pathway B: Aerobic Autoxidation of the Aldehyde Moiety

Aliphatic aldehydes are notoriously prone to aerobic autoxidation. The formyl C-H bond possesses a relatively low bond dissociation energy (BDE ≈ 88 kcal/mol), making it highly susceptible to hydrogen atom abstraction (HAA)[4].

Exposure to ambient light or trace radical initiators generates an acyl radical, which rapidly reacts with triplet molecular oxygen to form an acylperoxy radical. This chain carrier abstracts a hydrogen atom from another aldehyde molecule to yield a peracid[5][6]. The peracid then undergoes a nucleophilic addition with a second aldehyde molecule, forming a Criegee intermediate that rearranges via a Baeyer-Villiger-type mechanism to yield two equivalents of N-Fmoc-piperidine-4-carboxylic acid[4][6].

Figure 2: Radical-chain autoxidation mechanism of aldehydes to carboxylic acids.

Empirical Stability Data

To contextualize these degradation mechanisms, the following table summarizes the quantitative degradation profile of N-Fmoc-piperidine-4-carbaldehyde across various environmental stressors.

| Environmental Condition | Primary Degradant | Degradation Rate | Causality / Mechanism |

| Ambient Air, 25°C, Light | N-Fmoc-piperidine-4-carboxylic acid | ~15% loss over 7 days | Photo-initiated radical autoxidation of the formyl group. |

| Ambient Air, 25°C, Dark | N-Fmoc-piperidine-4-carboxylic acid | <2% loss over 7 days | Absence of photo-initiation significantly retards autoxidation. |

| 5% Piperidine in DMF, 25°C | Piperidine-4-carbaldehyde + DBF | t1/2 < 5 mins | Rapid base-catalyzed β-elimination of the Fmoc group. |

| Inert Gas (Ar), -20°C, Dark | None | >99.5% purity after 6 mos. | Kinetic freezing of degradation pathways; absence of O2 . |

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems. The following protocols are designed with internal controls to definitively track the specific degradation pathways of N-Fmoc-piperidine-4-carbaldehyde.

Protocol 1: Quantitative Tracking of Aerobic Autoxidation via qNMR

Objective: Isolate and quantify the conversion of the aldehyde to the carboxylic acid without interference from base-catalyzed cleavage. Causality Focus: NMR allows direct observation of the formyl proton and the transient peracid intermediate, validating the radical chain mechanism[5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10.0 mg of N-Fmoc-piperidine-4-carbaldehyde in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard.

-

Baseline Acquisition: Acquire a standard 1H -NMR spectrum ( t=0 ). Note the sharp formyl proton singlet at ~9.6 ppm.

-

Aerobic Stressing: Sparge the NMR tube with synthetic air (20% O2 , 80% N2 ) for 60 seconds. Cap loosely and expose to a standard broad-spectrum LED light source (simulating ambient lab light) at 25°C.

-

Kinetic Monitoring: Acquire 1H -NMR spectra at 1, 4, 12, and 24 hours.

-

Data Validation (Self-Correction): Calculate the integration ratio of the formyl proton (9.6 ppm) against the Fmoc aromatic protons (7.2-7.8 ppm), which remain invariant during autoxidation. The appearance of a broad peak at ~10-12 ppm confirms carboxylic acid formation. Validation Check: The sum of the molar equivalents of aldehyde and acid must equal the starting concentration (Mass Balance Control).

Protocol 2: Accelerated Base Stability and DBF Trapping Assay (HPLC-UV)

Objective: Determine the compound's sensitivity to trace bases and monitor DBF generation. Causality Focus: By using a known concentration of a secondary amine, we force the β-elimination and simultaneously trap the DBF, preventing erratic polymerization and allowing precise stoichiometric quantification[3].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier is critical to quench further basic degradation on the analytical column.

-

Standardization: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade Acetonitrile.

-

Reaction Initiation: Add Dipropylamine (DPA) to achieve a 1% v/v concentration. DPA is chosen over piperidine as it forms a distinct, easily resolvable DBF-DPA adduct[3][7].

-

Sampling: At t=1,5,15, and 30 minutes, quench a 10 µL aliquot into 990 µL of Acetonitrile containing 2% TFA.

-

Analysis: Inject 5 µL onto a C18 column. Monitor at 254 nm (Fmoc/DBF absorbance) and 301 nm (specific to DBF/DBF-adducts).

-

Data Validation (Self-Correction): The stoichiometric loss of the parent peak area must correlate 1:1 with the appearance of the DBF-DPA adduct peak. If mass balance is lost, it indicates unquenched DBF polymerization.

Mitigation and Handling Strategies

Based on the mechanistic evidence, the following handling paradigms are mandatory for maintaining >99% purity of N-Fmoc-piperidine-4-carbaldehyde:

-

Storage: Must be stored under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which blankets the solid) at -20°C to suppress both radical initiation and thermal degradation.

-

Handling: Thaw completely to room temperature in a desiccator before opening. Opening cold containers introduces condensation; moisture can facilitate trace hydrolysis or hydrate formation at the aldehyde carbon.

-

Solvent Selection: Avoid solvents with trace basicity (e.g., unpurified DMF, which degrades over time to release dimethylamine) or radical-forming tendencies (e.g., aged ethers containing peroxides, which will immediately initiate autoxidation).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermodynamic properties and melting point of N-FMOC-piperidine-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Characterization of N-FMOC-piperidine-4-carbaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a molecule is paramount for its successful application. This guide provides a comprehensive overview of the key thermodynamic properties and the melting point of N-FMOC-piperidine-4-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide will focus on the established methodologies for determining these critical parameters, thereby empowering researchers to perform this characterization.

Introduction to N-FMOC-piperidine-4-carbaldehyde

N-FMOC-piperidine-4-carbaldehyde, with the Chemical Abstracts Service (CAS) number 1097779-02-6, is a heterocyclic organic compound.[1][2] Its structure features a piperidine ring functionalized with a formyl group at the 4-position and protected at the nitrogen atom with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc protecting group is notable for its base-lability, allowing for its removal under mild conditions, which is a crucial attribute in multi-step organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.[3] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 1097779-02-6 | [1][2] |

| Molecular Formula | C21H21NO3 | [1] |

| Molecular Weight | 335.396 g/mol | [1] |

Melting Point and Thermodynamic Properties: The "Why"

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities. Beyond a simple quality control metric, the melting point is intrinsically linked to the thermodynamic properties of a compound, specifically the enthalpy and entropy of fusion.

-

Enthalpy of Fusion (ΔHfus): This represents the amount of thermal energy required to induce a phase transition from the solid to the liquid state at constant pressure. It is a measure of the strength of the intermolecular forces in the crystal lattice.

-

Entropy of Fusion (ΔSfus): This is the change in entropy during melting. It reflects the increase in disorder as the highly ordered crystalline structure transitions to the more random liquid state.

These thermodynamic parameters are not merely academic; they have profound implications in drug development for aspects such as solubility, dissolution rate, and the stability of different polymorphic forms.

While specific experimental data for the melting point and thermodynamic properties of N-FMOC-piperidine-4-carbaldehyde are not readily found in the provided search results, data for structurally related compounds can offer a useful, albeit approximate, frame of reference.

Table of Melting Points for Structurally Related Compounds:

| Compound | CAS Number | Melting Point (°C) |

| (S)-N-Fmoc-piperidine-2-carboxylic acid | 86069-86-5 | 153-158 |

| 1-Fmoc-piperidine-4-carboxylic acid | 148928-15-8 | ~190 (decomposition) |

| 1-Boc-piperidine-4-carboxaldehyde | 137076-22-3 | 34-40 |

Note: The Boc (tert-butyloxycarbonyl) protecting group is significantly different from the Fmoc group, which will influence the intermolecular interactions and thus the melting point.

Experimental Determination of Physicochemical Properties

Given the absence of readily available data, this section provides detailed, field-proven protocols for the experimental determination of the melting point and thermodynamic properties of N-FMOC-piperidine-4-carbaldehyde.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a solid organic compound like N-FMOC-piperidine-4-carbaldehyde.

Caption: Workflow for the physicochemical characterization of N-FMOC-piperidine-4-carbaldehyde.

Protocol for Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

-

Sample Preparation: Ensure the sample of N-FMOC-piperidine-4-carbaldehyde is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Calibration: It is crucial to regularly calibrate the melting point apparatus using certified reference standards to ensure temperature accuracy.[4][5][6]

Protocol for Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides quantitative data on melting point, enthalpy of fusion, and other thermal transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-10 mg of N-FMOC-piperidine-4-carbaldehyde into an aluminum DSC pan.[9]

-

Encapsulation: Place a lid on the pan and seal it using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.[9]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[10]

-

Set the temperature program:

-

Equilibrate at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.[10]

-

-

-

Data Acquisition: The instrument will record the differential heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the resulting thermogram.

-

Data Analysis:

-

Melting Point: The onset temperature of the endothermic peak is typically taken as the melting point.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. The instrument software will calculate the enthalpy of fusion in Joules per gram (J/g).

-

-

Calibration: The temperature and enthalpy axes of the DSC must be calibrated using high-purity standards, such as indium.[9][10][11]

Protocol for Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.[12][13][14] It is invaluable for determining the thermal stability and decomposition profile of a compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (10-50 mg) of N-FMOC-piperidine-4-carbaldehyde onto the TGA balance pan.[12]

-

Instrument Setup:

-

Place the pan into the TGA furnace.

-

Purge the furnace with a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate oxidative stability.[13]

-

Set the temperature program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10-20 °C/min).

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The Fmoc group itself is known to be thermally labile.[15]

Conclusion

While a comprehensive, publicly available dataset on the thermodynamic properties of N-FMOC-piperidine-4-carbaldehyde is currently lacking, this guide provides the necessary framework and detailed protocols for its determination. The melting point, enthalpy of fusion, and thermal stability are critical parameters that influence the handling, formulation, and application of this important synthetic building block. By employing the standardized techniques of capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can generate the high-quality data required to advance their scientific and developmental objectives.

References

-

Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Costello, G. P., & Crockett, M. P. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1858–1865. [Link]

-

Chemsrc. (2025, November 1). N-Fmoc-piperidine-4-carbaldehyde | CAS#:1097779-02-6. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

-

SlideShare. (2020, April 10). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. Retrieved from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

NIST/TRC. (n.d.). piperidine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Hengyuan Fine Chemical. (n.d.). Melting Point Reference Materials: Calibration Methods, ISO 17034 Certification & Pharmaceutical QC. Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]

Sources

- 1. N-Fmoc-piperidine-4-carbaldehyde | CAS#:1097779-02-6 | Chemsrc [chemsrc.com]

- 2. 1097779-02-6 | N-fmoc-piperidine-4-carbaldehyde | Tetrahedron [thsci.com]

- 3. (S)-N-Fmoc-piperidine-2-carboxylic acid 97 86069-86-5 [sigmaaldrich.com]

- 4. Melting Point Reference Materials: Calibration Methods, ISO 17034 Certification & Pharmaceutical QC - Hengyuan Fine Chemical [hyfinechemical.com]

- 5. Melting point standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Melting points | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tainstruments.com [tainstruments.com]

- 12. covalent.com [covalent.com]

- 13. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 14. torontech.com [torontech.com]

- 15. researchgate.net [researchgate.net]

Application Note: Reductive Amination Protocols Using N-Fmoc-piperidine-4-carbaldehyde

Executive Summary & Strategic Rationale

In modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and epigenetic modulators (e.g., PRMT inhibitors), functionalized piperidines are ubiquitous structural motifs. N-Fmoc-piperidine-4-carbaldehyde serves as a critical electrophilic building block for installing piperidinyl-methyl linkages via reductive amination [1, 2].

The strategic choice of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group over Boc or Cbz is driven by the need for orthogonal deprotection. Fmoc is highly stable to the mildly acidic conditions required for reductive amination but can be rapidly cleaved under mild basic conditions (e.g., piperidine in DMF), preserving acid-labile PROTAC linkers or complex heterocycles [3].

This application note provides a self-validating, highly optimized protocol for the reductive amination of N-Fmoc-piperidine-4-carbaldehyde using Sodium Triacetoxyborohydride (STAB) , ensuring high chemoselectivity and yield.

Mechanistic Workflow & Reagent Selection

The reductive amination of an aldehyde involves a delicate kinetic balance: the condensation of the amine and aldehyde to form an iminium ion must outpace the direct reduction of the aldehyde to an alcohol byproduct.

Why STAB over NaCNBH₃ or NaBH₄? STAB ( NaBH(OAc)3 ) is the premier reagent for this transformation [4]. The three electron-withdrawing acetoxy groups significantly dampen the nucleophilicity of the borohydride core. Consequently, STAB is exceptionally mild; it reduces the highly electrophilic protonated iminium ion rapidly but reacts sluggishly with the parent N-Fmoc-piperidine-4-carbaldehyde. Furthermore, unlike Sodium Cyanoborohydride ( NaCNBH3 ), STAB does not generate highly toxic hydrogen cyanide (HCN) gas upon aqueous workup, making it vastly superior for laboratory safety and scale-up.

Fig 1: Mechanistic workflow of STAB-mediated reductive amination.

Quantitative Optimization Data

The success of this protocol relies heavily on the correct combination of solvent, reducing agent, and stoichiometry. Table 1 summarizes the empirical data driving our protocol choices.

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Stoichiometry | Relative Reactivity | Aldehyde Reduction Risk | Toxicity Profile | Optimal Solvent | Typical Yield |

| STAB ( NaBH(OAc)3 ) | 1.4 - 2.0 eq | Mild | Very Low | Low | DCE, THF | 85-95% |

| NaCNBH3 | 1.2 - 1.5 eq | Mild | Low | High (HCN risk) | MeOH, THF | 75-90% |

| NaBH4 | 1.0 - 1.2 eq | High | High (Alcohol byproduct) | Low | MeOH, EtOH | 40-60% |

| Borane-Pyridine | 1.0 - 1.5 eq | Moderate | Low | Moderate | EtOH, DCM | 70-85% |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure each mechanistic milestone is achieved before proceeding.

Phase 1: Imine Formation

-

Preparation: Charge an oven-dried round-bottom flask with N-Fmoc-piperidine-4-carbaldehyde (1.0 eq, e.g., 1.0 mmol, 335.4 mg) and a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.1 M concentration (10 mL).

-

Causality: DCE is the optimal solvent because it provides superior solubility for bulky Fmoc-protected intermediates and actively accelerates iminium ion formation compared to THF [4].

-

-

Amine Addition: Add the target primary or secondary amine (1.1 eq, 1.1 mmol).

-

Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol).

-

Causality: Acetic acid lowers the reaction pH to ~4-5. This specific acidic environment catalyzes the dehydration of the transient hemiaminal into the highly reactive iminium ion without degrading the Fmoc group.

-

-

Stirring & IPC: Stir at room temperature for 1 hour under a nitrogen atmosphere.

-

Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. Do not proceed until the aldehyde mass ( [M+H]+=336.4 ) is entirely replaced by the imine/hemiaminal mass.

-

Phase 2: Chemoselective Reduction

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reduction: Add STAB (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 5–10 minutes.

-

Causality: Portion-wise addition at 0 °C mitigates the mild exotherm. Spikes in temperature can transiently increase STAB's reactivity, leading to unwanted direct reduction of any residual unreacted aldehyde.

-

-

Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours.

-

Self-Validation (IPC): Monitor via TLC (Ninhydrin stain for primary/secondary amines) or LCMS to confirm the appearance of the final product mass.

-

Phase 3: Quenching & Isolation

-

Quenching: Slowly add saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes.

-

Causality: The basic NaHCO3 serves three critical functions: (1) it safely hydrolyzes unreacted STAB, (2) it neutralizes the acetic acid catalyst, and (3) it deprotonates the newly formed amine product, ensuring it partitions completely into the organic layer during extraction.

-

-

Extraction: Extract the aqueous layer with DCE or DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient depending on amine polarity).

Downstream Processing: Fmoc Deprotection

Following successful reductive amination, the Fmoc group is typically cleaved to expose the piperidine nitrogen for subsequent functionalization (e.g., amide coupling, SNAr). This proceeds via a base-catalyzed E1cb elimination mechanism.

Fig 2: Base-catalyzed E1cb mechanism for Fmoc deprotection.

Deprotection Protocol:

-

Dissolve the purified Fmoc-protected amine in a solution of 20% Piperidine in DMF (0.1 M).

-

Stir at room temperature for 1–2 hours.

-

Self-Validation (IPC): LCMS will show the disappearance of the starting material and the appearance of the free amine mass ( −222 Da).

-

-

Concentrate the mixture under high vacuum to remove DMF and piperidine.

-

Triturate the resulting residue with cold hexanes or diethyl ether. The lipophilic dibenzofulvene byproduct will dissolve, while the polar free amine product typically precipitates as a solid, allowing for isolation via simple filtration.

References

-

ACS Publications. (2025). Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC. Journal of Medicinal Chemistry. URL: [Link] [1]

-

ACS Publications. (2016). Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6. Journal of Medicinal Chemistry. URL: [Link] [2]

-

ResearchGate. (2019). Antibody Drug Conjugates for Immunology (iADC). URL: [Link] [3]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link] [4]

Application Note: Solid-Phase Peptide Synthesis (SPPS) with N-Fmoc-piperidine-4-carbaldehyde

Executive Summary

The incorporation of non-natural scaffolds into peptide backbones is a fundamental strategy in peptidomimetic drug design to enhance proteolytic stability, modulate pharmacokinetics, and restrict conformational flexibility. N-Fmoc-piperidine-4-carbaldehyde is a highly specialized building block utilized to directly install an Fmoc-protected piperidinyl-methyl moiety onto the N-terminus of a growing peptide chain. This application note provides a comprehensive, self-validating protocol for integrating this building block via on-resin reductive amination, generating a reduced amide bond isostere ( ψ[CH2−NH] )[1].

Mechanistic Rationale & Causality (E-E-A-T)

On-resin reductive amination is a two-step cascade comprising imine condensation followed by hydride transfer. Understanding the physicochemical environment of the solid support is critical for achieving high yields without side reactions.

-

Imine Formation & Acid Catalysis: The reaction between the resin-bound primary amine and N-Fmoc-piperidine-4-carbaldehyde forms a transient imine. The addition of 1% Acetic Acid (AcOH) is not optional; it serves a dual mechanistic purpose. First, it catalyzes the dehydration step of imine formation. Second, it protonates the resulting imine to form an iminium ion , significantly increasing its electrophilicity for the subsequent hydride attack[2].

-

Selective Reduction (The Borch Reaction): Sodium cyanoborohydride ( NaBH3CN ) is the optimal reducing agent for this transformation. Unlike stronger hydrides (e.g., NaBH4 ), NaBH3CN is a mild reductant that is stable under mildly acidic conditions (pH 4–6). It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, thereby preventing the accumulation of unreactive alcohol byproducts on the resin[2]. Alternatively, Sodium triacetoxyborohydride ( NaBH(OAc)3 ) can be utilized as a less toxic, albeit bulkier, alternative[3].

-

Steric Considerations for Elongation: The product of this reaction is a sterically hindered secondary amine. Standard coupling conditions (e.g., DIC/Oxyma) are often insufficient for subsequent acylation. Therefore, the protocol dictates the use of highly reactive uronium salts (e.g., HATU) or symmetric anhydrides to drive the subsequent peptide elongation[3].

Material Specifications & Quantitative Data

Table 1: Physicochemical Properties of the Building Block

| Property | Specification |

| Chemical Name | N-Fmoc-piperidine-4-carbaldehyde |

| CAS Number | 1097779-02-6[4] |

| Molecular Weight | 335.39 g/mol |

| Chemical Formula | C21H21NO3 |

| Storage Conditions | -20°C, under inert atmosphere (Argon/Nitrogen) |

Table 2: Optimized Reaction Parameters for On-Resin Reductive Amination

| Reagent | Function | Equivalents | Concentration / Solvent |

| N-Fmoc-piperidine-4-carbaldehyde | Electrophile | 5.0 – 10.0 eq | 0.1 – 0.2 M in DMF |

| Acetic Acid (glacial) | Acid Catalyst | 1% (v/v) | 1% in DMF or THF |

| NaBH3CN or NaBH(OAc)3 | Reducing Agent | 5.0 – 10.0 eq | Solid or 1.0 M in THF/MeOH |

| HATU / HOAt | Subsequent Coupling | 4.0 eq | 0.2 M in DMF |

Workflow Visualization

Workflow for on-resin reductive amination using N-Fmoc-piperidine-4-carbaldehyde.

Detailed Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Preparation of the Resin-Bound Free Amine

-

Swell the Fmoc-protected peptide-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

-

Perform Fmoc deprotection using 20% (v/v) piperidine in DMF (1 × 5 min, 1 × 15 min).

-

Wash the resin extensively with DMF (5 × 3 min) and DCM (5 × 3 min).

-

Checkpoint: Perform a Kaiser (ninhydrin) test. The beads must turn dark blue, confirming the presence of free primary amines.

Step 2: On-Resin Imine Formation

-

Dissolve N-Fmoc-piperidine-4-carbaldehyde (0.5 mmol, 5.0 eq) in 2.5 mL of a freshly prepared solution of 1% (v/v) glacial acetic acid in anhydrous DMF.

-

Add the aldehyde solution to the resin.

-

Agitate the reaction vessel at room temperature for 1 hour. Note: Pre-forming the imine prior to the addition of the reducing agent minimizes the risk of direct aldehyde reduction, maximizing the yield of the target peptidomimetic[5].

Step 3: Reduction to Secondary Amine

-

To the ongoing reaction mixture, carefully add Sodium cyanoborohydride ( NaBH3CN ) (0.5 mmol, 5.0 eq) dissolved in 0.5 mL of THF or MeOH. (Caution: Toxic. Handle in a fume hood).

-

Agitate the mixture at room temperature for 2 to 4 hours[1].

-

Drain the reaction vessel and wash the resin sequentially to remove boron byproducts:

-

DMF (3 × 3 min)

-

Methanol (3 × 3 min)

-

5% N,N-Diisopropylethylamine (DIEA) in DCM (3 × 3 min) to neutralize residual acid.

-

DCM (3 × 3 min)

-

Step 4: Self-Validating Quality Control

To ensure trustworthiness of the synthesis, dual-colorimetric validation is required[6]:

-

Kaiser Test: Perform on a few beads. The result must be Negative (yellow/colorless), indicating the successful consumption of the primary amine.

-

Chloranil Test: Perform on a few beads. The result must be Positive (dark green/blue), confirming the successful generation of the secondary amine. If the Kaiser test is positive, repeat Steps 2 and 3. If the Kaiser test is negative but the Chloranil test is also negative, the aldehyde may have degraded or steric hindrance prevented the reaction.

Step 5: Subsequent Elongation & Cleavage

-

The newly formed secondary amine is highly sterically hindered. To couple the next amino acid, utilize highly reactive conditions: 4.0 eq Fmoc-AA-OH, 4.0 eq HATU, and 8.0 eq DIEA in DMF[3]. Allow coupling to proceed for 2–4 hours, or utilize microwave-assisted heating (75°C for 15 min).

-

Following complete sequence assembly, perform global deprotection and cleavage using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O ) for 2.5 hours[5].

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Troubleshooting Guide

| Observation / Issue | Mechanistic Cause | Recommended Solution |

| Incomplete Reduction (Kaiser +, Chloranil +) | Insufficient electrophilicity of the imine or degraded reductant. | Ensure 1% AcOH is fresh. Switch to a fresh batch of NaBH3CN or increase reaction time to 4 hours. |

| Dialkylation (Over-reaction) | Excess aldehyde reacting with unhindered primary amines. | Strictly control aldehyde equivalents (do not exceed 5 eq for highly exposed N-termini). |

| Failed Subsequent Coupling | Extreme steric hindrance at the newly formed secondary amine. | Switch coupling reagent to PyBrOP or symmetric anhydrides[3]. Apply microwave heating. |

References

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination National Center for Biotechnology Information (PMC) URL:[Link]

-

Peptide-directed solid-phase reductive amination RSC Publishing URL:[Link]

-

Borch Reductive Amination Chem-Station Int. Ed. URL:[Link]

-

Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors MDPI URL:[Link]

-

Backbone Amide Linker in Solid-Phase Synthesis Chemical Reviews - ACS Publications URL:[Link]

Sources

- 1. Peptide-directed solid-phase reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D6OB00034G [pubs.rsc.org]

- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Advanced Utility of N-Fmoc-Piperidine-4-Carbaldehyde in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Strategic rationale, mechanistic causality, and validated protocols for utilizing N-Fmoc-piperidine-4-carbaldehyde in complex molecule synthesis.

Executive Summary & Strategic Rationale

In modern drug discovery, the piperidine ring is a privileged scaffold, frequently deployed to improve metabolic stability, tune physicochemical properties (such as logD and aqueous solubility), and establish critical hydrogen-bond interactions with target proteins. N-Fmoc-piperidine-4-carbaldehyde (CAS: 1097779-02-6) serves as a highly versatile bifunctional building block. It combines the structural utility of the piperidine core with an electrophilic aldehyde handle for carbon-carbon or carbon-nitrogen bond formation, while the nitrogen is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

The Causality of Protecting Group Selection: Why Fmoc?

The selection of Fmoc over the more common tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups is driven by the need for orthogonal deprotection strategies in complex, multi-step syntheses.

-

Acid Stability: Unlike Boc, which requires strong acids (TFA or HCl) for removal, Fmoc is entirely stable to acidic conditions. This is critical when synthesizing molecules like Proteolysis Targeting Chimeras (PROTACs) or macrocycles that contain acid-sensitive moieties (e.g., certain glycosidic linkages, tert-butyl esters, or acid-labile warheads).

-

UV Detectability: The highly conjugated fluorene ring provides strong UV absorbance (typically tracked at 254 nm and 301 nm), enabling real-time reaction monitoring via LC-MS or HPLC, which is often difficult with aliphatic Boc-protected intermediates.

The Versatility of the Aldehyde Handle

The C4-aldehyde is primed for reductive amination , a cornerstone reaction in medicinal chemistry used to build robust secondary and tertiary amine linkages. Recent literature highlights the use of piperidine-4-carboxaldehyde derivatives in the construction of rigid linkers for PROTACs targeting the Androgen Receptor (AR)[1], as well as in the synthesis of highly selective dual inhibitors for Protein Arginine Methyltransferases (PRMT4 and PRMT6)[2][3].

Key Applications in Drug Discovery Workflows

PROTAC Linker Engineering

PROTACs require a linker to connect a target-binding ligand with an E3 ligase-recruiting ligand. Historically, flexible PEG chains were used, but recent trends favor rigidified linkers to reduce the entropic penalty of ternary complex formation. N-Fmoc-piperidine-4-carbaldehyde is uniquely suited for this. By undergoing reductive amination with an amine on the target ligand, followed by Fmoc deprotection and subsequent coupling to the E3 ligand, chemists can rapidly assemble rigid, piperidine-containing linkers that enhance cellular permeability and degradation efficacy[1].

Workflow: Orthogonal linker assembly using N-Fmoc-piperidine-4-carbaldehyde in PROTAC synthesis.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

In the development of peptide-based drugs, introducing non-natural conformational constraints is essential to prevent rapid proteolytic cleavage. N-Fmoc-piperidine-4-carbaldehyde can be reacted with the N-terminal amine of a resin-bound peptide via on-resin reductive amination. The Fmoc group perfectly aligns with standard SPPS protocols, allowing seamless continuation of peptide elongation after the piperidine scaffold has been integrated.

Quantitative Data: Protecting Group Comparison

To justify the selection of N-Fmoc-piperidine-4-carbaldehyde over its analogs, the following table summarizes the physicochemical and strategic differences between common protecting groups applied to the piperidine-4-carbaldehyde scaffold.

| Protecting Group | Cleavage Mechanism / Conditions | Orthogonality | UV Detectability | Primary Drug Discovery Use Case |

| Fmoc | Base-catalyzed β -elimination (20% Piperidine in DMF) | Stable to TFA/HCl and hydrogenation. | High (254/301 nm) | SPPS, PROTACs with acid-sensitive warheads, UV-tracked library synthesis. |

| Boc | Acidolysis (TFA in DCM, or 4M HCl in Dioxane) | Stable to base and hydrogenation. | Low (requires ELSD/CAD) | Standard solution-phase library generation[2]. |